molecular formula C24H26N8O4S B12658001 Bis(4-(phenylazo)benzene-1,3-diamine) sulphate CAS No. 84196-22-5

Bis(4-(phenylazo)benzene-1,3-diamine) sulphate

Cat. No.: B12658001
CAS No.: 84196-22-5
M. Wt: 522.6 g/mol
InChI Key: RFJSYECVGBBDGY-UHFFFAOYSA-N
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Description

Bis(4-(phenylazo)benzene-1,3-diamine) sulphate: is an organic compound with the molecular formula C24H26N8O4S . It is a heterocyclic organic compound known for its vibrant color and is often used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(phenylazo)benzene-1,3-diamine) sulphate typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 1,3-diaminobenzene. The reaction is carried out under acidic conditions to ensure the formation of the azo compound .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(4-(phenylazo)benzene-1,3-diamine) sulphate is used as a dye and pigment in various chemical processes. It is also employed in the synthesis of other complex organic compounds .

Biology: In biological research, this compound is used as a staining agent due to its vibrant color. It helps in visualizing cellular components under a microscope .

Industry: Industrially, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds .

Mechanism of Action

The mechanism of action of Bis(4-(phenylazo)benzene-1,3-diamine) sulphate involves its ability to form stable azo bonds. These bonds are responsible for the compound’s vibrant color and its ability to interact with various substrates. The molecular targets and pathways involved include interactions with cellular components, leading to staining and visualization .

Comparison with Similar Compounds

  • 1,3-Benzenediamine, 4-(phenylazo)-
  • Chrysoidine sulphate
  • Other azo dyes and pigments

Comparison: Bis(4-(phenylazo)benzene-1,3-diamine) sulphate stands out due to its unique molecular structure, which provides distinct color properties and reactivity. Compared to other azo dyes, it offers better stability and a broader range of applications in various fields .

Properties

CAS No.

84196-22-5

Molecular Formula

C24H26N8O4S

Molecular Weight

522.6 g/mol

IUPAC Name

4-phenyldiazenylbenzene-1,3-diamine;sulfuric acid

InChI

InChI=1S/2C12H12N4.H2O4S/c2*13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;1-5(2,3)4/h2*1-8H,13-14H2;(H2,1,2,3,4)

InChI Key

RFJSYECVGBBDGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.OS(=O)(=O)O

Origin of Product

United States

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